Uracil glycol

Description

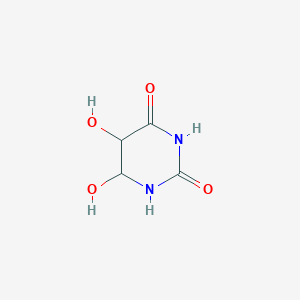

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H6N2O4 |

|---|---|

Molecular Weight |

146.1 g/mol |

IUPAC Name |

5,6-dihydroxy-1,3-diazinane-2,4-dione |

InChI |

InChI=1S/C4H6N2O4/c7-1-2(8)5-4(10)6-3(1)9/h1-2,7-8H,(H2,5,6,9,10) |

InChI Key |

NHOKUDODDWSIAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1(C(NC(=O)NC1=O)O)O |

Synonyms |

5,6-dihydroxy-5,6-dihydrouracil Ug cpd uracil glycol |

Origin of Product |

United States |

Mechanisms of Uracil Glycol Formation in Nucleic Acids

Cytosine Oxidation as a Primary Source of Uracil (B121893) Glycol

The most well-documented pathway for uracil glycol formation in DNA begins with the oxidation of cytosine residues. This process involves the creation of an unstable intermediate, cytosine glycol, which subsequently undergoes deamination.

Formation and Instability of Cytosine Glycols

The initial event in the formation of this compound from cytosine is the oxidation of the cytosine base, primarily mediated by reactive oxygen species (ROS). The hydroxyl radical (•OH), a particularly potent ROS, readily attacks the electron-rich C5-C6 double bond of the pyrimidine (B1678525) ring in cytosine. mdpi.comdojindo.co.jpoup.com This addition reaction forms hydroxyl-adduct radicals, with the attack predominantly occurring at the C5 position. mdpi.com These radical intermediates are subsequently oxidized to form 5,6-dihydroxy-5,6-dihydrocytosine, commonly known as cytosine glycol. mdpi.comnih.govoup.com

Cytosine glycol is an inherently unstable intermediate product of cytosine oxidation. oup.comnih.govoup.compnas.org Its instability is a critical feature, as it serves as a precursor to several more stable lesion products through decomposition pathways like deamination and dehydration. oup.comoup.comnih.gov Because of this transient nature, most biological studies focus on its more stable downstream products. nih.govoup.comresearchgate.net

Deamination Pathways of Cytosine Glycols to this compound

One of the principal decomposition pathways for the unstable cytosine glycol intermediate is deamination—the loss of an amino group from the C4 position. mdpi.comoup.com This chemical transformation converts cytosine glycol directly into this compound (5,6-dihydroxy-5,6-dihydrouracil). oup.comresearchgate.netresearchgate.net

Research has demonstrated a clear kinetic relationship between the decay of cytosine glycol and the appearance of this compound. In experiments using oxidized DNA polymers incubated at 37°C, the decrease in cytosine glycols was observed to have a half-life of 6.5 hours, which corresponded directly with the rate of formation of uracil glycols. nih.govresearchgate.net This concomitant loss of the precursor and gain of the product provides strong evidence for the deamination of cytosine glycols to uracil glycols within a DNA polymer. nih.gov This pathway is significant because it transforms a cytosine derivative into a uracil derivative, which has different base-pairing properties and can lead to C→T transition mutations if not repaired. pnas.orgnih.gov

| Precursor Compound | Decomposition Pathway | Product Compound | Half-Life (in oxidized poly(dG-dC) at 37°C) |

| Cytosine Glycol | Deamination | This compound | 6.5 hours |

| Cytosine Glycol | Dehydration | 5-Hydroxycytosine (B44430) | - |

This table summarizes the primary decomposition pathways of cytosine glycol in a DNA polymer context, based on kinetic studies. The half-life indicates the rate of cytosine glycol decay leading to the formation of this compound.

Direct Oxidation of Uracil and Uracil Derivatives

While the oxidation of cytosine is a primary source of this compound in DNA, this compound can also be formed by the direct oxidation of a uracil base. acs.org Uracil is not a standard base in DNA but can be present due to the spontaneous deamination of cytosine or incorporated during replication. If present, this uracil base is also susceptible to oxidative attack.

Studies involving sonolysis, a process that generates oxidative radicals, have shown that aqueous solutions of uracil can be degraded to form uracil glycols, among other products. cdnsciencepub.com This demonstrates that a direct oxidative pathway from uracil to this compound is chemically feasible. This pathway becomes biologically relevant in contexts where levels of uracil in DNA are elevated.

Influence of Oxidative Stressors on this compound Generation

The formation of this compound, primarily through cytosine oxidation, is driven by conditions of oxidative stress. Oxidative stress arises from an imbalance between the production of damaging reactive species and the ability of an organism's antioxidant defense systems to neutralize them. dojindo.co.jpoup.com This state can be induced by a variety of endogenous and exogenous factors.

Endogenous sources include byproducts of normal cellular metabolic processes, such as mitochondrial energy production. dojindo.co.jp Inflammation is another significant endogenous source, where immune cells generate reactive species to fight infection, which can also damage host DNA. mdpi.com Exogenous sources include environmental agents such as ultraviolet (UV) light, ionizing radiation, cigarette smoke, and various chemical pollutants. dojindo.co.jpfrontiersin.org

Reactive Oxygen Species (ROS) Involvement

Reactive Oxygen Species (ROS) are the key chemical agents responsible for the oxidative damage that leads to this compound formation. dojindo.co.jpfrontiersin.org While several types of ROS exist, the hydroxyl radical (•OH) is considered the most significant contributor to this specific type of DNA damage. dojindo.co.jpoup.comfrontiersin.org

Other ROS like superoxide (B77818) (O₂•⁻) and hydrogen peroxide (H₂O₂) are not typically reactive towards DNA on their own. dojindo.co.jp However, in the presence of transition metal ions like iron or copper, they can participate in the Fenton reaction to generate the highly reactive hydroxyl radical, which then attacks DNA bases. dojindo.co.jp

The mechanism of attack involves the addition of the •OH radical across the C5-C6 double bond of pyrimidines, initiating the cascade of reactions that converts cytosine into cytosine glycol, and ultimately into this compound. mdpi.comdojindo.co.jp

| Reactive Oxygen Species (ROS) | Reactivity with DNA | Role in this compound Formation |

| Hydroxyl Radical (•OH) | Highly Reactive | Directly attacks the C5-C6 double bond of cytosine to initiate glycol formation. mdpi.comdojindo.co.jp |

| Superoxide (O₂•⁻) | Not directly reactive | Precursor to other ROS; can lead to •OH formation via the Fenton reaction. dojindo.co.jp |

| Hydrogen Peroxide (H₂O₂) | Not directly reactive | Can be converted to •OH via the Fenton reaction in the presence of metal ions. dojindo.co.jp |

This table outlines the roles of different Reactive Oxygen Species in the generation of oxidative DNA damage leading to this compound.

Ionizing Radiation-Induced Formation

The formation of this compound in nucleic acids following exposure to ionizing radiation is a significant area of study in radiobiology. The process is predominantly an indirect effect, mediated by reactive species generated from the radiolysis of water. wikipedia.orgresearchgate.net Ionizing radiation, such as gamma rays and X-rays, deposits energy into the cellular environment, which is primarily composed of water. scielo.org.mx This energy deposition leads to the ejection of electrons from water molecules, initiating a cascade of reactions that produce a variety of reactive oxygen species (ROS), with the hydroxyl radical (•OH) being the most critical agent for DNA damage. researchgate.netmdpi.comresearchgate.net

The hydroxyl radical is extremely reactive and, when formed in the vicinity of DNA, can attack its constituent bases and the deoxyribose backbone. wikipedia.orgnih.gov It is estimated that 60-70% of cellular DNA damage from ionizing radiation is caused by hydroxyl radicals. wikipedia.org These radicals react with the pyrimidine bases, including cytosine and uracil (in RNA), primarily by adding across the electron-rich C5-C6 double bond. researchgate.netnih.gov

A primary pathway for the formation of this compound in DNA involves the initial oxidation of cytosine residues. nih.govnih.gov The attack of a hydroxyl radical on the C5-C6 double bond of cytosine leads to the formation of cytosine glycol, an unstable intermediate product. mdpi.comoup.com This cytosine glycol can then undergo deamination, which is the loss of an amino group. nih.govresearchgate.net This deamination process converts cytosine glycol into this compound. mdpi.comoup.com This oxidative deamination pathway is a significant source of C → T transition mutations, as uracil preferentially pairs with adenine (B156593) instead of guanine (B1146940). nih.gov

Detailed Research Findings

Research has elucidated the mechanisms and consequences of this compound formation. Studies utilizing various analytical techniques have quantified the products of cytosine oxidation and determined their stability and mutagenic potential.

The radiolysis of water produces several reactive species, with the hydroxyl radical being the most damaging to DNA due to its high reactivity. researchgate.netresearchgate.net The table below summarizes the key species generated.

| Reactive Species | Symbol | Typical G-value (μmol/J) | Reactivity with DNA |

|---|---|---|---|

| Hydroxyl Radical | •OH | 0.28 | Highly reactive; adds to double bonds and abstracts H-atoms. mdpi.comresearchgate.net |

| Hydrated Electron | e⁻ₐₙ | 0.28 | Reacts with DNA bases at diffusion-controlled rates. cuni.cz |

| Hydrogen Atom | H• | 0.06 | Adds to double bonds of DNA bases. researchgate.net |

| Hydrogen Peroxide | H₂O₂ | 0.08 | A stable precursor to •OH via the Fenton reaction. wikipedia.org |

| Superoxide Anion | O₂•⁻ | - | Less reactive than •OH but can contribute to oxidative stress. cuni.cz |

Studies focusing on the products of cytosine oxidation have revealed the high mutagenic potential of this compound. In an experiment using an M13 viral genome in E. coli, the mutagenicity of several oxidized cytosine derivatives was tested. nih.gov The results demonstrated that this compound is a potent mutagenic lesion.

| Oxidized Cytosine Derivative | Mutation Frequency | Predominant Mutation |

|---|---|---|

| 5-hydroxycytosine | 0.05% | C → T |

| 5-hydroxyuracil (B1221707) | 83% | C → T |

| This compound | 80% | C → T |

The formation of this compound is dependent on the decomposition of its precursor, cytosine glycol. The stability of cytosine glycol in double-stranded DNA has been investigated, showing that it has a measurable half-life as it deaminates to this compound. nih.gov

| Process | Kinetic Parameter | Value | Observation |

|---|---|---|---|

| Deamination of Cytosine Glycol | Half-life (t₁/₂) | 6.5 hours | The loss of cytosine glycols corresponded with the gain of uracil glycols. nih.gov |

| Decomposition Pathways | Ratio (Dehydration:Deamination) | 5:1 | Indicates dehydration to 5-hydroxycytosine is the major pathway over deamination to this compound under these conditions. nih.gov |

These findings collectively illustrate that ionizing radiation indirectly induces the formation of this compound in DNA, primarily through the oxidation of cytosine to cytosine glycol, followed by deamination. nih.govnih.gov This lesion is highly mutagenic and represents a significant form of DNA damage resulting from radiation exposure. nih.gov

Biological Consequences of Uracil Glycol in Nucleic Acids

Uracil (B121893) Glycol as a Premutagenic DNA Lesion

Uracil glycol is recognized as a potent premutagenic lesion. wikipedia.orgcapes.gov.brnih.gov Its chemical structure, arising from the oxidation of cytosine and subsequent deamination, leads to altered base pairing properties, which is the root of its mutagenic potential. oup.comoup.com

Induction of G:C → A:T Transition Mutations

The presence of this compound in a DNA template strand is a primary driver of G:C → A:T transition mutations. oup.comoup.comrsc.org This specific mutational signature is a direct consequence of the mispairing of this compound with adenine (B156593) during DNA replication. oup.com Studies have shown that when this compound is present in a template, DNA polymerases preferentially incorporate adenine opposite the lesion. oup.com This misincorporation leads to a U:A pair instead of the original C:G pair. Subsequent rounds of replication will then solidify this change, resulting in a T:A pair, thus completing the G:C to A:T transition. embopress.orgresearchgate.net Research using M13 viral genomes containing a site-specific this compound lesion demonstrated a mutation frequency of 80%, with the predominant mutation being C → T transitions. pnas.org This high frequency underscores the potent mutagenic nature of this compound. pnas.org

Miscoding and Misincorporation during DNA Replication

This compound's premutagenic nature stems from its ability to miscode during DNA replication. nih.gov Unlike its structural counterpart, thymine (B56734) glycol, which can block DNA polymerase, this compound is readily bypassed. wikipedia.orgnih.gov During this bypass, DNA polymerases misinterpret this compound and predominantly incorporate deoxyadenosine (B7792050) monophosphate (dAMP) opposite it. nih.govoup.com This misincorporation is a critical step in the mutagenic pathway initiated by this compound. The deamination of the 4-amino group of the original cytosine to a carbonyl group in this compound alters the base pairing preference from guanine (B1146940) to adenine. oup.com This altered hydrogen bonding capacity is the fundamental reason for the specific misincorporation of adenine.

Impact on DNA Replication Fidelity and Processivity

Bypass Efficiency by DNA Polymerases

Compared to other oxidative lesions like thymine glycol, this compound is bypassed with relative efficiency by DNA polymerases such as E. coli DNA polymerase I (Klenow fragment). wikipedia.orgnih.gov This efficient bypass, however, comes at the cost of fidelity, as it is coupled with a high rate of misincorporation. The ability of polymerases to traverse this lesion, rather than being blocked by it, ensures that the genetic information, albeit altered, is passed on. This characteristic contributes to the high mutagenic potential of this compound. capes.gov.br

Kinetic Parameters of Nucleotide Insertion Opposite this compound

Kinetic studies have provided quantitative insights into the preferential insertion of nucleotides opposite this compound. Research on the Klenow fragment of E. coli DNA polymerase I has shown that dAMP is inserted more efficiently opposite this compound than opposite thymine glycol. nih.gov

Further studies have delved into the specifics of this process. For instance, when comparing the incorporation of deoxythis compound triphosphate (dUgTP) and deoxythymidine glycol triphosphate (dTgTP) by the Klenow fragment, the relative efficiency for dUgTP insertion opposite adenine was found to be 10 times higher than for dTgTP. acs.org Moreover, the extension of a primer with a 3' dUg was approximately 100 times more efficient than the extension of a primer with a 3' dTg. acs.org The differences in the maximum rate of reaction (Vmax) appear to be the primary reason for the varied insertion efficiency, as the Michaelis constants (Km) for dUgTP and dTgTP were similar. acs.org

| Substrate | Opposite Base | Kinetic Parameter | Value | Relative Efficiency |

|---|---|---|---|---|

| dUgTP | A | Km (µM) | Similar to dTgTP | 10x higher than dTgTP |

| Vmax | Higher than dTgTP | |||

| Primer extension with 3' dUg | N/A | Km | Markedly different from 3' dTg | ~100x more efficient than 3' dTg |

| Vmax | Markedly different from 3' dTg |

Implications for Transcriptional Processes

The impact of this compound extends beyond DNA replication to the process of transcription. When present on the template DNA strand, this compound can be encountered by RNA polymerase, leading to transcriptional mutagenesis. This phenomenon involves the synthesis of mutant RNA molecules from a damaged DNA template. researchgate.net

Studies have shown that when RNA polymerase II (RNAPII) encounters this compound, it can misincorporate adenine into the nascent RNA transcript. researchgate.net This leads to the production of mutant proteins, which can have various downstream cellular consequences. While some DNA lesions can block the progression of RNA polymerase, leading to transcription-coupled repair, others like this compound are bypassed, resulting in the synthesis of an altered transcript. embopress.org The presence of uracil on a transcribed strand consistently leads to the insertion of adenine by prokaryotic RNA polymerases. nih.gov In mammalian cells, RNAPII can insert either adenine or guanine opposite uracil, which partially mitigates the mutagenic outcome as guanine incorporation would not be considered mutagenic in this context. nih.gov The processing of uracil-containing DNA, including the intermediates of its repair, has been shown to interfere with the transcription process, leading to a decline in gene expression over time. nih.gov

RNA Polymerase II Elongation Blockage and Bypass

This compound, a significant product of cytosine oxidation in DNA, presents a notable obstacle to transcription by RNA Polymerase II (RNAPII). While not an absolute block to elongation, the presence of this compound in the DNA template can cause RNAPII to pause or stall. oup.compnas.org The efficiency of this blockage can vary depending on the specific sequence context and the presence of other cellular factors. nih.gov

However, cells possess mechanisms to overcome this transcriptional arrest. The blockage caused by some oxidative lesions can be alleviated in the presence of nuclear extracts, suggesting the involvement of specific bypass activities. nih.govembopress.org Transcription elongation factors play a crucial role in facilitating the bypass of DNA lesions by RNAPII. nih.govembopress.orgnih.gov For instance, factors like TFIIF and Elongin have been shown to promote elongation through other oxidative lesions like thymine glycol, and it is plausible that similar mechanisms are involved in the bypass of this compound. nih.govembopress.orgresearchgate.net The ability of RNAPII to bypass this compound is a critical determinant of the lesion's biological consequences, as it allows for the continuation of transcription, albeit with a risk of introducing errors.

Contribution to Transcriptional Mutagenesis

The bypass of this compound by RNA Polymerase II is not always a faithful process and is a significant contributor to transcriptional mutagenesis. pnas.orgbiorxiv.org When RNAPII encounters a this compound lesion, which is derived from the oxidation of cytosine, it can misincorporate an adenine (A) into the nascent RNA transcript instead of the correct guanine (G). pnas.orgbiorxiv.org This misincorporation leads to a G→A error in the transcript. biorxiv.org

Studies have shown that this compound is a potent premutagenic lesion. unud.ac.id In Escherichia coli, this compound has been observed to induce C→T transition mutations with a very high frequency, around 80%. pnas.org This high mutagenic potential is attributed to the altered base pairing properties of this compound, which preferentially pairs with adenine during nucleic acid synthesis. oup.com The consequence of this transcriptional error is the production of a population of mutant proteins from a single gene, which can have significant impacts on cellular function and contribute to disease pathology. pnas.org

Comparative Analysis with Other Pyrimidine (B1678525) Oxidative Lesions

This compound versus Thymine Glycol Biological Effects

This compound and thymine glycol, both products of oxidative damage to pyrimidine bases, exhibit distinct biological consequences. A primary difference lies in their effect on DNA and RNA polymerases. Thymine glycol is recognized as a potent blocker of DNA synthesis and is considered a lethal lesion because it significantly distorts the DNA helix. unud.ac.idoup.com This structural distortion effectively halts the progression of replicative DNA polymerases. oup.com In contrast, this compound does not typically block DNA synthesis to the same extent and is more readily bypassed by polymerases. unud.ac.idoup.com

This difference in polymerase blockage leads to divergent biological outcomes. While thymine glycol's primary effect is cytotoxicity due to the stalling of replication forks, this compound's main consequence is mutagenesis. unud.ac.idoup.com Because it is bypassed, this compound frequently leads to the misincorporation of adenine, resulting in a high frequency of C→T transition mutations. pnas.org Thymine glycol, on the other hand, is generally not considered a mutagenic lesion. oup.com The structural differences between the two lesions, particularly the presence of a methyl group at the C5 position of thymine glycol, are thought to contribute to the more significant distortion of the DNA helix and the stronger blockage of polymerases compared to this compound. osti.gov

Below is a table summarizing the key biological differences between this compound and thymine glycol.

| Feature | This compound | Thymine Glycol |

| Origin | Oxidation of cytosine | Oxidation of thymine |

| Effect on Polymerase | Readily bypassed | Potent blocker |

| Primary Biological Consequence | Mutagenesis (C→T transitions) | Cytotoxicity (lethal lesion) |

| DNA Distortion | Less severe | More severe |

Differential Biological Roles of this compound and 5-Hydroxyuracil (B1221707)

This compound and 5-hydroxyuracil are both significant mutagenic products arising from the oxidative deamination of cytosine. unud.ac.idnih.gov Both lesions are known to be potent inducers of C→T transition mutations. pnas.orgoup.com Studies in E. coli have demonstrated that both this compound and 5-hydroxyuracil lead to C→T transitions with high frequencies, at approximately 80% and 83%, respectively. pnas.org

Despite their similar mutagenic outcomes, there are subtle differences in their chemical stability and recognition by DNA repair enzymes. This compound can, under certain conditions, dehydrate to form 5-hydroxyuracil. unud.ac.id However, within a double-stranded DNA context, this compound is relatively stable and does not readily convert to 5-hydroxyuracil. oup.com Both lesions are substrates for the base excision repair (BER) pathway, being recognized and removed by DNA glycosylases such as endonuclease III and endonuclease VIII in E. coli. oup.com The efficiency of repair can differ, which may influence their ultimate biological impact. For instance, at high substrate concentrations, the excision of uracil glycols by purified endonuclease III has been shown to be more efficient than that of 5-hydroxycytosine (B44430), a related oxidized cytosine product. oup.com

The following table presents a comparative overview of the mutagenic potential of this compound and 5-hydroxyuracil based on findings in E. coli. pnas.org

| Lesion | Mutation Frequency | Predominant Mutation |

| This compound | ~80% | C→T |

| 5-Hydroxyuracil | ~83% | C→T |

| 5-Hydroxycytosine (for comparison) | ~0.05% | C→T |

Cellular Recognition and Enzymatic Repair of Uracil Glycol Lesions

Base Excision Repair (BER) Pathway Initiation for Uracil (B121893) Glycol

The repair of uracil glycol is set in motion when a DNA glycosylase identifies the lesion within the DNA duplex. nih.gov These enzymes scan the DNA and, upon encountering a damaged base like this compound, they catalyze the cleavage of the N-glycosidic bond that links the damaged base to the deoxyribose sugar backbone. nih.govembopress.org This action ejects the this compound base, leaving behind an apurinic/apyrimidinic (AP) site, which is essentially a gap in the DNA base sequence. nih.govembopress.org The creation of this AP site is the crucial first step that signals for the subsequent stages of the BER pathway, which involve incision of the DNA backbone, removal of the baseless sugar, DNA synthesis to fill the gap, and finally, ligation to seal the strand. nih.gov The entire process ensures the restoration of the original DNA sequence and the maintenance of genomic integrity.

Specific DNA Glycosylases Involved in this compound Excision

Several DNA glycosylases, often with overlapping specificities, are capable of recognizing and excising this compound from DNA. These enzymes belong to different families and play crucial roles in protecting the genome from the mutagenic potential of this lesion. oup.com

Endonuclease III (Nth) from E. coli and its human homolog, hNTH1, are bifunctional DNA glycosylases that play a significant role in the repair of oxidized pyrimidines. neb.compnas.org These enzymes possess both N-glycosylase activity, to remove the damaged base, and an associated AP lyase activity, which cleaves the phosphodiester backbone 3' to the resulting AP site via a β-elimination reaction. neb.compnas.orgoup.com

Both Nth and hNTH1 exhibit broad substrate specificity, recognizing and removing a variety of damaged pyrimidines, including thymine (B56734) glycol, urea, and notably, this compound. oup.comneb.compnas.org Studies have shown that hNTH1 can efficiently release this compound from DNA substrates. neb.com The substrate specificity of hNTH1 is similar to its bacterial counterpart, indicating a highly conserved mechanism for repairing oxidative pyrimidine (B1678525) damage from bacteria to humans. pnas.orgoup.com

Table 1: Substrates of Endonuclease III (Nth) and its Human Homolog (hNTH1)

| Enzyme | Recognized Substrates |

| Endonuclease III (Nth) | Thymine glycol, this compound, Urea, 5,6-Dihydroxythymine, 5-Hydroxy-5-methylhydantoin, 6-Hydroxy-5,6-dihydrothymine, Methyltartronylurea. neb.com |

| Human Endonuclease III Homolog (hNTH1) | Thymine glycol, this compound, Urea, 5-Hydroxyuracil (B1221707), 5-Formyluracil (B14596). pnas.orgoup.comwikigenes.org |

This table is based on data from multiple sources and may not be exhaustive.

The Endonuclease VIII-like (Nei-like) family of DNA glycosylases, including E. coli Nei and the human homologs NEIL1 and NEIL2, are also key players in the removal of this compound. oup.comnih.gov These enzymes are bifunctional glycosylases that cleave the DNA backbone at the AP site via both β- and δ-elimination, creating a single nucleotide gap with 3' and 5' phosphate (B84403) termini. neb.com

Human NEIL1 and NEIL2 are known to recognize and excise a wide range of oxidized bases, with this compound being a confirmed substrate. oup.comneb.comoup.com Their activity is not limited to duplex DNA; they can also repair lesions in single-stranded DNA and bubble structures, suggesting a role in repair during transcription and replication. atlasgeneticsoncology.org

An interesting aspect of hNEIL1 is the existence of two isoforms due to A-to-I RNA editing of its pre-mRNA. This editing results in a lysine (B10760008) (K) to arginine (R) substitution at position 242 within the lesion recognition loop, creating an unedited (UE-NEIL1) and an edited (Ed-NEIL1) version of the protein. nih.govnih.govacs.org

Research has revealed that these isoforms exhibit different substrate specificities and excision kinetics. nih.govnih.govacs.org Specifically for oxidized pyrimidines, the unedited UE-NEIL1 isoform shows higher activity than the edited Ed-NEIL1 isoform for the removal of lesions like thymine glycol and this compound. nih.govnih.govacs.orgescholarship.org For a this compound paired with guanine (B1146940) (Ug:G), UE-NEIL1 excises the lesion at a rate approximately 6-fold faster than Ed-NEIL1. nih.gov This difference in activity suggests that the chemical and structural features of the lesion, as well as the specific amino acid in the recognition loop, are critical determinants of repair efficiency. nih.gov

Table 2: Excision Rate Comparison of Unedited (UE) and Edited (Ed) hNEIL1 Isoforms for this compound

| Substrate | NEIL1 Isoform | Relative Excision Rate (kg) | Fold Difference (UE/Ed) |

| This compound:Guanine (Ug:G) | UE-NEIL1 (K242) | Faster | ~6-fold |

| Ed-NEIL1 (R242) | Slower |

Data derived from studies on isoform-specific kinetics. nih.gov

Formamidopyrimidine DNA glycosylase (Fpg), also known as MutM in E. coli, is a bifunctional DNA glycosylase primarily recognized for its activity on oxidized purines, such as 8-oxoguanine. neb.comembl-heidelberg.de While its main substrates are purine (B94841) lesions, Fpg has a broad substrate range and has been shown to recognize and excise some oxidized pyrimidines, including 5-hydroxycytosine (B44430) and 5-hydroxyuracil. neb.comabclonal.com Although this compound is structurally related to these substrates, the primary enzymes responsible for its removal are generally considered to be the Nth and Nei families of glycosylases. neb.comneb.com The role of Fpg in the direct excision of this compound in vivo is less established compared to these other glycosylases.

The Uracil-DNA Glycosylase (UNG) family of enzymes are highly specific for the removal of uracil from DNA, which arises from either the misincorporation of dUMP during replication or the deamination of cytosine. researchgate.netuniprot.orgnih.gov The UNG family is divided into several subfamilies, with UNG1 and UNG2 being the major forms in human cells, localized to the mitochondria and nucleus, respectively. researchgate.netebi.ac.uk

While the primary substrate for the UNG family is uracil, some studies have investigated their potential to act on modified uracil bases. However, the consensus is that UNG enzymes are highly specific for uracil and show little to no significant activity on this compound. nih.gov The repair of this compound is predominantly handled by the aforementioned DNA glycosylases with broader specificity for oxidized pyrimidines, such as the Nth and Nei families. oup.com Therefore, the direct role of the UNG family in the repair of this compound lesions is considered to be minimal, if any.

SMUG1, TDG, and MBD4 in this compound and Related Lesion Repair

SMUG1 (Single-strand selective monofunctional uracil DNA glycosylase 1): SMUG1 exhibits a broader substrate specificity compared to UNG. researchgate.netmdpi.com It is proficient in removing uracil from both single-stranded and double-stranded DNA. mdpi.com SMUG1 can serve as a backup for UNG, particularly in the repair of U:G mismatches. researchgate.net Research has shown that SMUG1 can excise not only uracil but also oxidized pyrimidines like 5-hydroxyuracil (hoU), 5-hydroxymethyluracil (B14597) (hmU), and 5-formyluracil (fU). researchgate.netresearchgate.netnih.gov Interestingly, the activity of SMUG1 on double-stranded DNA can be enhanced by the presence of AP endonuclease 1 (APE1), which suggests a coordinated repair mechanism. mdpi.com SMUG1 is also capable of removing lesions from bubble and forked DNA structures. wikipedia.org

TDG (Thymine-DNA Glycosylase): TDG is strictly specific for double-stranded DNA. wikipedia.org Its primary role involves the removal of thymine from T:G mismatches that arise from the deamination of 5-methylcytosine (B146107). wikipedia.orgoup.com However, its function extends to uracil and its derivatives. TDG can efficiently remove uracil and 5-hydroxymethyluracil when paired with guanine. worldscientific.com It also demonstrates activity against thymine glycol when it is opposite a guanine, a situation that can result from the oxidative deamination of 5-methylcytosine. wikipedia.orgoup.com A key characteristic of TDG is its tight binding to the resulting abasic (AP) site, which can slow its turnover. worldscientific.com This has led to the suggestion that its expression is regulated during the cell cycle to avoid interference with DNA replication. worldscientific.com

MBD4 (Methyl-CpG-binding domain protein 4): MBD4 is unique due to its methyl-CpG binding domain, which directs its activity to CpG sites, hotspots for cytosine methylation and subsequent deamination. worldscientific.comwikipedia.org MBD4 excises thymine from G:T mismatches, a direct consequence of 5-methylcytosine deamination. wikipedia.orgnih.gov Its substrate range also includes uracil and 5-hydroxymethyluracil, with a strong preference for lesions paired with guanine. nih.govoup.com Like TDG, MBD4 can also remove thymine glycol from a Tg:G mispair. oup.com The function of MBD4 is crucial for preventing C to T transition mutations at methylated CpG dinucleotides. oup.comoup.com

| Glycosylase | DNA Specificity | Primary Substrates | Role in this compound Context |

| SMUG1 | ssDNA & dsDNA | Uracil, 5-hydroxyuracil, 5-hydroxymethyluracil, 5-formyluracil | Backup for UNG, repairs U:G mismatches |

| TDG | dsDNA only | Thymine (from T:G), Uracil (from U:G), Thymine Glycol (from Tg:G) | Repair of uracil and thymine glycol at CpG sites |

| MBD4 | dsDNA, CpG sites | Thymine (from T:G), Uracil, 5-hydroxymethyluracil, Thymine Glycol | Prevents mutations at methylated CpG sites |

Mechanisms of Enzymatic Base Excision

The enzymatic removal of this compound and related lesions follows a multi-step process initiated by a DNA glycosylase. This process involves the recognition of the damaged base within the DNA helix, catalytic cleavage of the N-glycosidic bond, and subsequent release of the product to create an abasic site. nih.gov

Recognition of this compound within DNA Duplexes

DNA glycosylases identify damaged bases like this compound embedded within the vast expanse of the normal DNA sequence. The process begins with the enzyme binding to the DNA and scanning the minor groove. embopress.org The recognition mechanism is highly specific, relying on the unique structural and chemical properties of the lesion. acs.org For uracil-DNA glycosylase (UDG), the enzyme flips the target uracil base out of the DNA helix and into its active site pocket. oup.comfigshare.com This "base-flipping" mechanism allows the enzyme to scrutinize the base and ensure it is the correct substrate before catalysis. oup.comfigshare.com The specificity for uracil over other bases like thymine is achieved through a combination of shape complementarity and the formation of specific hydrogen bonds within the active site. rsc.org The presence of a lesion, such as a U:G mismatch, can increase the affinity of the glycosylase for that site by 10-20 fold compared to a non-lesion site. nih.gov

Stereoelectronic Effects and Catalytic Efficiency in Excision

Once the uracil base is in the active site, the enzyme facilitates the cleavage of the N-C1' glycosylic bond. nih.govpnas.org The catalytic efficiency is promoted by conformational strain and stereoelectronic effects. nih.govnih.gov The enzyme forces distortions in the flipped-out nucleotide, altering the orientation of electron orbitals to favor the chemical reaction. nih.govpnas.orgnih.gov This process involves a dissociative mechanism, proceeding through an oxocarbenium ion-like transition state. nih.gov The cleavage of the glycosylic bond results in an oxocarbenium cation and a uracilate anion intermediate. nih.gov A key aspect of this catalysis is the concept of "autocatalysis," where the DNA substrate itself, particularly the phosphate groups near the lesion, contributes significantly to stabilizing the transition state and lowering the activation energy. nih.gov

Product Release and Abasic Site Formation

Following the cleavage of the glycosylic bond, the enzyme releases the excised uracil base, leaving behind an apurinic/apyrimidinic (AP) or abasic site in the DNA. oup.compnas.org This AP site is a critical intermediate in the base excision repair pathway. pnas.org The enzyme's interaction with the DNA does not necessarily end immediately after catalysis. Some glycosylases, like UDG, remain bound to the AP site product. embopress.orgpnas.org This tight binding is thought to be a protective mechanism, shielding the potentially cytotoxic and mutagenic AP site from the cellular environment until the next enzyme in the repair pathway, AP endonuclease, arrives. embopress.orgpnas.org The release of the glycosylase is often facilitated by the subsequent binding of the downstream repair enzyme. embopress.org

Coordination with Downstream Repair Pathways

The creation of an abasic site by a DNA glycosylase is only the first step in repairing the lesion. The process must be carefully coordinated with a series of downstream enzymes to fully restore the integrity of the DNA. worldscientific.comnih.gov

Base Excision Repair (BER) Pathway Progression

The removal of uracil or this compound initiates the Base Excision Repair (BER) pathway. nih.govox.ac.uk BER proceeds in two main sub-pathways: short-patch BER, which replaces a single nucleotide, and long-patch BER, which replaces 2-13 nucleotides. genome.jp

Following the creation of the AP site by the glycosylase, the common steps of BER are as follows:

Incision: An AP endonuclease, such as APE1 in humans, recognizes the AP site and cleaves the phosphodiester backbone immediately 5' to the lesion. measurebiology.orgacs.org This creates a nick in the DNA with a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue. acs.org

End Processing and DNA Synthesis: In short-patch BER, DNA polymerase β (Pol β) removes the 5'-dRP residue and inserts the correct nucleotide into the gap. ox.ac.uk

Ligation: Finally, DNA ligase seals the remaining nick in the DNA backbone, completing the repair process. oup.com

The coordination between the different enzymes in the BER pathway is crucial to prevent the accumulation of toxic repair intermediates, such as the abasic site itself. pnas.orggenome.jp Evidence suggests that protein complexes form at the site of the lesion, facilitating the efficient hand-off of the DNA intermediate from one enzyme to the next. genome.jp For instance, the binding of APE1 can promote the release of UDG from the AP site, ensuring a smooth transition to the next stage of repair. embopress.org

Nucleotide Incision Repair (NIR) Pathway Involvement

The Nucleotide Incision Repair (NIR) pathway represents a crucial, DNA glycosylase-independent mechanism for handling DNA damage, particularly oxidative lesions like this compound. mdpi.complos.orgencyclopedia.pub Unlike the Base Excision Repair (BER) pathway, which requires a DNA glycosylase to first remove the damaged base, the NIR pathway is initiated by the direct action of an apurinic/apyrimidinic (AP) endonuclease. mdpi.comresearchgate.net This pathway is evolutionarily conserved from archaea to humans and can function as a primary or backup system to maintain genome integrity. mdpi.compnas.org

Initial oxidation of pyrimidines, such as cytosine, frequently occurs at the C5-C6 double bond, leading to the formation of lesions like this compound (5,6-dihydroxy-5,6-dihydrouracil). plos.org While many oxidized bases are substrates for BER, certain lesions are recognized and processed by the NIR machinery. plos.orgresearchgate.net

The central enzyme in the human NIR pathway is AP Endonuclease 1 (APE1). plos.orgresearchgate.net In the context of a this compound lesion, APE1 recognizes the distortion in the DNA helix caused by the damaged base. It then catalyzes the hydrolysis of the phosphodiester backbone immediately 5' to the this compound. plos.orgresearchgate.net This incision creates a single-strand break with a conventional 3'-hydroxyl (3'-OH) group and a 5'-phosphate group attached to the damaged, dangling nucleotide. mdpi.comencyclopedia.pub A key advantage of this mechanism is that it avoids the formation of a potentially cytotoxic and mutagenic abasic (AP) site, which is an intermediate in the BER pathway. mdpi.comencyclopedia.pub

Following the initial incision by APE1, the repair process is completed by the coordinated action of other enzymes. Flap Endonuclease 1 (FEN1) is recruited to cleave the 5' flap containing the this compound lesion. plos.orgencyclopedia.pub Subsequently, a DNA polymerase fills the resulting single-nucleotide gap, and the final nick in the DNA backbone is sealed by a DNA ligase, restoring the integrity of the DNA duplex. encyclopedia.pub

Detailed Research Findings

Research indicates that the NIR and BER pathways have overlapping substrate specificities and can act in concert to clear the genome of oxidative DNA damage. plos.orgresearchgate.netresearchgate.net Studies on lesions structurally similar to this compound, such as 5,6-dihydrouracil (DHU) and 5-hydroxyuracil (5ohU), have shown that they are efficiently processed by AP endonucleases in the NIR pathway. researchgate.netoup.com

The major AP endonucleases in E. coli (Endonuclease IV or Nfo), Saccharomyces cerevisiae (Apn1), and humans (APE1) can all incise duplex DNA containing these oxidized pyrimidines in a DNA glycosylase-independent manner. plos.orgresearchgate.netoup.com The balance between whether a lesion is repaired by BER or NIR can be influenced by the cellular environment; for instance, the concentration of divalent cations like Mg²⁺ and Zn²⁺ can modulate the substrate specificity and activity of APE1, shifting the preference between its BER (AP site cleavage) and NIR (damaged base incision) functions. pnas.orgoup.com

Kinetic studies have provided significant insights into the efficiency of these pathways. For some substrates, the NIR pathway is remarkably efficient. For example, the kinetic efficiency (kcat/KM) of APE1 acting on a 5,6-dihydrouracil (DHU) lesion is comparable to, or even greater than, that of the human BER DNA glycosylase hNth1, suggesting that NIR serves as a critical alternative and backup repair route for this type of damage. oup.com

Table 1: Kinetic Parameters of AP Endonucleases on Oxidized Pyrimidine Substrates via NIR

This table displays the steady-state kinetic parameters for the incision of various oxidized pyrimidine-containing DNA duplexes by AP endonucleases from E. coli (Nfo) and humans (Ape1). The data highlights the efficiency of these enzymes in the NIR pathway.

| Enzyme | Substrate | KM (nM) | kcat (min-1) | kcat/KM (min-1nM-1) |

| Nfo | DHU•G | 41 ± 4.1 | 4.6 ± 0.2 | 0.11 |

| Ape1 | 5ohU•G | 26 ± 3 | 0.34 ± 0.01 | 0.013 |

Data sourced from research on nucleotide incision repair enzymology. researchgate.net DHU•G represents a duplex with 5,6-dihydrouracil opposite guanine. 5ohU•G represents a duplex with 5-hydroxyuracil opposite guanine.

Table 2: Key Enzymes in the NIR Pathway for this compound Repair

This table summarizes the primary enzymes involved in the repair of this compound lesions through the Nucleotide Incision Repair pathway in humans.

| Enzyme | Function in NIR Pathway |

| AP Endonuclease 1 (APE1) | Recognizes the this compound lesion and makes an incision in the DNA backbone 5' to the damage, creating a 3'-OH and a 5'-dangling lesion. plos.orgresearchgate.net |

| Flap Endonuclease 1 (FEN1) | Removes the 5' flap containing the this compound nucleotide created by APE1's incision and subsequent DNA synthesis. plos.orgencyclopedia.pub |

| DNA Polymerase (e.g., POLβ) | Synthesizes new DNA to fill the gap left after the lesion is excised. encyclopedia.pub |

| DNA Ligase (e.g., LIG3/XRCC1) | Seals the final nick in the phosphodiester backbone to complete the repair process. encyclopedia.pub |

Advanced Analytical and Methodological Approaches for Uracil Glycol Research

Synthesis of Uracil (B121893) Glycol-Containing Oligonucleotides and Nucleosides

The ability to incorporate uracil glycol into oligonucleotides and nucleosides at specific sites is fundamental for detailed biochemical and structural studies. This is achieved through both chemical synthesis and enzymatic generation.

The primary method for creating oligonucleotides with a defined sequence is through automated solid-phase synthesis using the phosphoramidite (B1245037) method. wikipedia.org This process involves the sequential addition of protected nucleoside phosphoramidites to a growing chain attached to a solid support. wikipedia.orgmdpi.com To incorporate a this compound lesion, a specially prepared phosphoramidite building block containing the modified base is required. oup.com

The synthesis of such building blocks can be complex. For instance, the synthesis of a cis-syn cyclobutane (B1203170) thymine-uracil dimer phosphoramidite starts with partially protected thymidylyl-(3′–5′)‐2′‐deoxyuridine. oup.com This starting material undergoes triplet-sensitized irradiation to form the dimer. oup.com Following the confirmation of the desired stereochemistry, the compound is converted into a phosphoramidite building block, which can then be used in automated DNA synthesis. oup.com

Post-synthetic modification is another strategy. An oligonucleotide containing a precursor, such as a convertible nucleoside, is first synthesized. This precursor is then chemically converted to the desired modified base, like 4-thiouridine, after the oligonucleotide chain has been assembled. mdpi.com The choice of protecting groups for the nucleobases and the 5'-hydroxyl group is critical to prevent unwanted side reactions during synthesis. wikipedia.org For example, the 5'-hydroxyl group is commonly protected by an acid-labile dimethoxytrityl (DMT) group. wikipedia.org

The synthesis of modified nucleosides themselves, which serve as precursors for phosphoramidites, often involves multiple steps. For example, pyrimidine (B1678525) nucleoside analogues can be synthesized via the alkylation of silylated pyrimidines. nih.gov

Table 1: Key Strategies in Chemical Synthesis of Modified Oligonucleotides

| Strategy | Description | Key Reagents/Conditions | Reference |

| Phosphoramidite Synthesis | Automated solid-phase synthesis involving sequential coupling of phosphoramidite building blocks. | Protected nucleoside phosphoramidites, solid support, activating agents. | wikipedia.org |

| Building Block Preparation | Synthesis of a modified nucleoside phosphoramidite, such as a thymine-uracil dimer, for incorporation during synthesis. | Partially protected dinucleotides, photosensitized irradiation. | oup.com |

| Post-Synthetic Modification | Conversion of a precursor nucleoside within a synthesized oligonucleotide to the final modified base. | Convertible nucleoside precursors, specific chemical reagents (e.g., thioacetic acid). | mdpi.com |

This compound lesions can be generated within DNA strands enzymatically, primarily through the action of DNA glycosylases. These enzymes are part of the base excision repair (BER) pathway and are responsible for recognizing and removing damaged or inappropriate bases from DNA. researchgate.net

Endonuclease VIII, an N-glycosylase from E. coli, recognizes and removes a variety of damaged pyrimidines, including this compound. google.comneb.com The enzyme cleaves the N-glycosidic bond between the damaged base and the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) site. google.comneb.com This enzymatic action can be harnessed in vitro to generate DNA containing this compound lesions for study.

Another key enzyme is Uracil-DNA Glycosylase (UDG). UDG specifically targets uracil in DNA, which can arise from the deamination of cytosine. researchgate.netpnas.org The USER™ (Uracil-Specific Excision Reagent) enzyme, a mixture of UDG and Endonuclease VIII, is commercially available and can be used to generate a single nucleotide gap at the site of a uracil. google.comresearchgate.net This process involves the initial excision of the uracil base by UDG, followed by cleavage of the phosphodiester backbone at the resulting AP site by Endonuclease VIII. google.comresearchgate.net

These enzymatic methods are invaluable for creating substrates to study DNA repair processes and the effects of specific lesions like this compound. nih.gov

Table 2: Enzymes Used for Generating and Processing Uracil-Related Lesions

| Enzyme | Function | Substrates | Reference |

| Endonuclease VIII | N-glycosylase and AP-lyase activity; removes damaged pyrimidines. | This compound, thymine (B56734) glycol, urea. | google.comneb.com |

| Uracil-DNA Glycosylase (UDG) | N-glycosylase that excises uracil from DNA, creating an AP site. | Uracil in single-stranded or double-stranded DNA. | researchgate.netpnas.org |

| USER™ Enzyme | A mixture of UDG and Endonuclease VIII that creates a single nucleotide gap at a uracil site. | Uracil in DNA. | google.comresearchgate.net |

| Formamidopyrimidine DNA Glycosylase (Fpg) | N-glycosylase and AP-lyase activity; removes oxidized purines. | 8-oxoguanine, 5-hydroxycytosine (B44430), 5-hydroxyuracil (B1221707). | google.com |

Chemical Synthesis Methodologies

Detection and Quantification Techniques

Accurate detection and quantification of this compound are essential for assessing DNA damage and repair. A variety of highly sensitive analytical techniques have been developed for this purpose.

Gas chromatography-mass spectrometry (GC/MS) is a powerful technique for the quantitative analysis of modified DNA bases, including this compound. nih.gov The method typically involves several key steps:

Hydrolysis: The DNA is hydrolyzed, often using formic acid, to release the individual nucleobases. oup.com

Derivatization: The released bases are chemically derivatized to make them volatile for GC analysis. A common method is trimethylsilylation, using reagents like a mixture of bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS). oup.com

Separation and Detection: The derivatized compounds are separated by gas chromatography and detected by a mass spectrometer. oup.com Selected-ion monitoring (SIM) is often used to enhance sensitivity and specificity by monitoring characteristic ions of the target analytes. nih.gov

For uracil glycols, specific fragment ions (e.g., m/z 245 for the trimethylsilyl (B98337) derivative) are monitored for quantification. oup.com It's important to note that under acidic hydrolysis conditions, cytosine glycols can be converted to 5-hydroxycytosine, and uracil glycols can be converted to 5-hydroxyuracil. oup.com Therefore, enzymatic digestion with specific glycosylases like Endonuclease III can be used prior to derivatization for more direct measurement of the glycol lesions. oup.com The use of appropriate internal standards, such as 6-azathymine, is crucial for accurate quantification. nih.gov

Table 3: GC/MS Parameters for this compound Analysis

| Parameter | Description | Example | Reference |

| Hydrolysis | Release of nucleobases from DNA backbone. | Formic acid hydrolysis or enzymatic digestion (Endo III). | oup.com |

| Derivatization | Chemical modification to increase volatility. | Trimethylsilylation with BSTFA + 1% TMCS. | oup.com |

| GC Column | Stationary phase for separation. | XTI-5 column (30 m x 0.25 mm). | oup.com |

| Carrier Gas | Mobile phase for carrying analytes through the column. | Helium. | oup.com |

| Detection Mode | Mass spectrometric method for detection. | Selected-Ion Monitoring (SIM). | nih.gov |

| Characteristic Ion | Specific ion fragment monitored for this compound. | m/z 245 (trimethylsilyl derivative). | oup.com |

Liquid chromatography-mass spectrometry (LC-MS), particularly when coupled with tandem mass spectrometry (MS/MS), has become a leading technique for DNA adductomics, the global analysis of DNA modifications. nih.govchemrxiv.org This approach offers high sensitivity and specificity for detecting a wide range of DNA adducts, including polar lesions like this compound, directly from digested DNA. nih.govnih.gov

The typical workflow involves:

DNA Isolation and Digestion: DNA is isolated from a biological sample and enzymatically digested into individual deoxynucleosides. google.com

Chromatographic Separation: The resulting mixture is separated using ultra-performance liquid chromatography (UPLC) with a reversed-phase column. google.com

Mass Spectrometric Detection: The separated deoxynucleosides are analyzed by a mass spectrometer, often an Orbitrap or a triple quadrupole instrument. google.com Tandem MS (MS/MS) is used to fragment the parent ions, and the characteristic loss of the deoxyribose sugar (116 u) is a common signature for identifying deoxynucleoside adducts. nih.gov

A novel approach in DNA adductomics involves pre-labeling the DNA with a mass tag. nih.govresearchgate.net In this method, intact double-stranded DNA is reacted with an alkylating mass tag that preferentially labels adducted nucleobases in structurally disrupted "DNA bubble" regions. nih.govnih.gov After tagging, the DNA is digested, and the labeled adducts are detected by LC-MS/MS. This method has been used to detect uracil-glycol in human skin DNA. nih.gov Multiple reaction monitoring (MRM) can be employed for targeted quantification, providing excellent sensitivity. bevital.no

Table 4: LC-MS Methods for this compound Detection

| Method | Principle | Key Steps | Detection Limit | Reference |

| UPLC-MS/MS | Enzymatic digestion to deoxynucleosides followed by LC separation and MS/MS detection. | DNA isolation, enzymatic digestion, UPLC, MS/MS with neutral loss scan. | ~1 adduct in 10⁷ nucleotides. | nih.govgoogle.com |

| CAX-Prelabeling | Alkylating mass tag labels adducted bases in intact DNA, followed by digestion and LC-MS analysis. | DNA reaction with CAX-B tag, enzymatic digestion, SPE cleanup, LC-MS/MS or MALDI-MS. | Preliminary. | nih.govresearchgate.net |

| HPLC-MS/MS with Derivatization | Derivatization of uracil released from DNA, followed by HPLC separation and MRM detection. | UDG digestion, derivatization (e.g., with Br-MMC), HPLC, MS/MS (MRM mode). | High sensitivity. | bevital.no |

Enzyme-coupled assays leverage the high specificity of DNA repair enzymes to detect and quantify specific types of DNA damage. dojindo.co.jp These assays are based on the principle that a DNA glycosylase will recognize and excise its specific substrate lesion, creating an abasic (AP) site. This AP site can then be detected or further processed to generate a measurable signal.

For pyrimidine lesions like this compound, Endonuclease III (Endo III) is a key enzyme. dojindo.co.jp Endo III recognizes and removes a variety of oxidized pyrimidines. dojindo.co.jp The resulting AP site can be quantified. One method is the Aldehyde Reactive Probe (ARP) assay, where the ARP reagent reacts with the open aldehyde form of the AP site, allowing for quantification. dojindo.co.jp

Another approach involves coupling the glycosylase activity to a signal amplification method. For example, a method for detecting Uracil-DNA Glycosylase (UDG) activity uses a trigger probe containing a uracil base. nih.gov In the presence of UDG and Endonuclease IV (Endo IV), the uracil is excised and the probe is cleaved, generating a primer that initiates a rolling circle amplification (RCA) reaction. nih.gov This leads to a significant amplification of the signal, allowing for highly sensitive detection. nih.gov

Assays can also directly measure the cleavage of an oligonucleotide substrate. For instance, an oligonucleotide containing a uracil lesion and labeled with a fluorophore and a quencher can be used. researchgate.net When an enzyme like UDG or Endonuclease VIII cleaves the DNA at the lesion site, the fluorophore and quencher are separated, resulting in a detectable fluorescent signal. neb.comresearchgate.net

These enzyme-based methods provide functional information about the repairability of lesions and can be adapted for high-throughput screening.

Enzyme-Coupled Assays for this compound Lesions

DNA Glycosylase Activity Assays

DNA glycosylases are the primary enzymes responsible for initiating the base excision repair (BER) pathway by recognizing and excising damaged bases, including this compound. Assays to measure the activity of these enzymes are fundamental to understanding their efficiency and substrate specificity.

A common method involves the use of synthetic DNA substrates containing a site-specific this compound lesion. These substrates are often radiolabeled to facilitate detection. The assay typically begins by incubating the this compound-containing DNA with a purified DNA glycosylase, such as E. coli endonuclease VIII (Nei) or its human homologues. neb.com Endonuclease VIII possesses both N-glycosylase and AP-lyase activities, meaning it not only cleaves the N-glycosidic bond to release the damaged base but also incises the DNA backbone at the resulting abasic (AP) site. neb.com

The reaction products are then analyzed, commonly by denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the DNA substrate by the glycosylase results in shorter DNA fragments, which can be separated from the full-length substrate by electrophoresis and visualized by autoradiography if radiolabeled. The intensity of the bands corresponding to the cleaved product provides a quantitative measure of the enzyme's activity.

For instance, one unit of Endonuclease VIII activity is defined as the amount of enzyme required to cleave 1 pmol of a 34-mer oligonucleotide duplex containing a single AP site in one hour at 37°C. neb.com This AP site can be generated by treating a uracil-containing oligonucleotide with Uracil-DNA Glycosylase (UDG). neb.com

Kinetic assays can also be performed to determine key enzymatic parameters such as the Michaelis constant (K_m) and the catalytic rate (k_cat). These assays involve measuring the initial reaction rates at varying substrate concentrations. For example, kinetic studies on E. coli uracil DNA glycosylase have been conducted using nucleosome substrates with single uracil substitutions to understand how chromatin structure affects enzyme activity. nih.gov

The table below summarizes key components and conditions often employed in DNA glycosylase activity assays for this compound and related damaged bases.

| Component | Description | Example Application |

| Substrate | Synthetic single or double-stranded DNA oligonucleotide containing a site-specific this compound lesion. Often 5'-radiolabeled with ³²P. | A 34-mer oligonucleotide duplex with a this compound residue paired with a guanine (B1146940). neb.com |

| Enzyme | Purified DNA glycosylase with specificity for this compound. | Escherichia coli Endonuclease VIII (Nei) or human orthologs. neb.com |

| Reaction Buffer | Provides optimal pH, ionic strength, and co-factors for enzyme activity. | 10 mM Tris-HCl (pH 7.5-8.0), 1 mM EDTA, 1 mM DTT, and 100 µg/µl bovine serum albumin. nih.govnih.gov |

| Incubation | Reaction is carried out at a specific temperature for a defined period. | 37°C for various time points. nih.gov |

| Product Analysis | Separation and quantification of cleaved DNA fragments. | Denaturing polyacrylamide gel electrophoresis (PAGE) followed by autoradiography. oup.com |

Radiometric and Spectroscopic Methods for Detection

The detection of this compound in DNA is critical for assessing levels of oxidative damage. Radiometric methods, often coupled with DNA glycosylase activity assays as described above, provide high sensitivity. The use of ³²P-labeled DNA substrates allows for the direct visualization and quantification of DNA cleavage products, with detection limits reaching the femtomole range. nih.gov

Spectroscopic methods offer alternative and often non-radioactive approaches. High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is a powerful technique for the sensitive and specific detection of modified bases. This method involves the enzymatic or chemical hydrolysis of DNA to its constituent nucleosides, followed by separation via HPLC and identification and quantification by MS.

Colorimetric assays have also been developed for the high-throughput screening of DNA glycosylase activity. One such method for uracil-DNA glycosylase (UDG) relies on the formation of a G-quadruplex structure upon the removal of uracil from a specially designed DNA probe. nih.gov This G-quadruplex can bind hemin, forming a complex with peroxidase-like activity that catalyzes a color-changing reaction, allowing for visual or spectrophotometric detection. nih.gov While developed for uracil, similar principles could be adapted for this compound detection.

The table below outlines various methods for the detection of this compound and related DNA lesions.

| Method | Principle | Advantages | Limitations |

| Radiolabeling | Incorporation of a radioactive isotope (e.g., ³²P) into the DNA substrate allows for sensitive detection of cleavage products by autoradiography. nih.gov | High sensitivity. | Requires handling of radioactive materials. |

| HPLC-MS | DNA is hydrolyzed to nucleosides, which are then separated by HPLC and identified and quantified by mass spectrometry. | High specificity and sensitivity; allows for simultaneous detection of multiple DNA lesions. nih.gov | Requires specialized equipment and extensive sample preparation. nih.gov |

| Colorimetric Assay | Enzyme-catalyzed reaction leads to a color change that can be measured spectrophotometrically. nih.gov | High-throughput; non-radioactive. | May have lower sensitivity and specificity compared to HPLC-MS. |

| Fluorescence-based Assays | Use of fluorescently labeled DNA substrates where cleavage by a glycosylase results in a change in fluorescence. neb.com | High sensitivity; real-time monitoring possible. | Potential for quenching and background fluorescence. |

Structural and Mechanistic Investigations

Understanding the precise molecular interactions between this compound and DNA repair enzymes is essential for a complete mechanistic picture. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for these investigations.

X-ray Crystallography of Enzyme-Uracil Glycol Complexes

X-ray crystallography provides high-resolution, three-dimensional structures of macromolecules, offering unparalleled insights into enzyme-substrate interactions. To study the complex between a DNA glycosylase and DNA containing this compound, researchers crystallize the enzyme bound to a stable analog of the substrate or a reaction intermediate.

For example, the structure of E. coli endonuclease VIII (Nei) has been solved in a covalent complex with a DNA duplex. uvm.edu This was achieved by using a substrate that allows the enzyme to proceed through the initial steps of the reaction but traps it at a covalent intermediate stage. uvm.edu The resulting crystal structure reveals how the enzyme recognizes the damaged base and flips it out of the DNA helix into the active site. uvm.edu It also shows the specific amino acid residues involved in catalysis and substrate binding.

Although a structure with this compound itself may be challenging to obtain due to its reactivity, structures with related lesions like thymine glycol or with substrate analogs provide crucial information. uvm.edu These studies have revealed a "helix-hairpin-helix" motif in some glycosylases that is critical for DNA binding. oup.com The analysis of these complexes shows significant kinking of the DNA at the site of the lesion to facilitate base flipping. uvm.edu

The table below provides examples of crystallographic data for DNA glycosylase-DNA complexes.

| Enzyme | DNA Substrate/Analog | Resolution (Å) | Key Findings |

| Human Uracil-DNA Glycosylase (UDG) | DNA with 2'-deoxypseudouridine (B1588945) (dΨU) | 1.8 | Revealed conformational strain in the substrate upon binding, suggesting a mechanism for catalytic efficiency. pnas.org |

| E. coli Endonuclease VIII (Nei) | Covalent complex with 13mer DNA duplex | 1.25 | Showed significant DNA kinking (45° roll/kink angle) and detailed interactions within the active site. uvm.edu |

| Sulfolobus tokodaii UDG (stoUDGΔ) | Complex with uracil | - | Crystals belonged to the orthorhombic space group P2₁2₁2₁, paving the way for structural determination of an archaeal UDG. nih.gov |

| Mycobacterium tuberculosis UDG (MtUng) | Complex with Ugi inhibitor | 3.1 | Provided the structure of the enzyme in an inhibited state, offering insights into its regulation. nih.gov |

Nuclear Magnetic Resonance (NMR) Studies in DNA Repair

Nuclear Magnetic Resonance (NMR) spectroscopy is a complementary technique to X-ray crystallography that provides information about the structure and dynamics of molecules in solution. This is particularly valuable for studying the conformational changes that occur during the DNA repair process.

¹⁹F NMR has been employed to study the interaction between UDG and a DNA duplex containing a difluorophenyl nucleotide analog, which mimics the shape of uracil but lacks its hydrogen bonding capabilities. acs.org These experiments demonstrated that UDG can partially unstack the analog from the DNA duplex, providing evidence for an intermediate state in the base-flipping pathway. acs.org

Solid-state NMR techniques, such as Rotational-Echo Double-Resonance (REDOR), can provide specific distance constraints between labeled atoms, further refining the structural models of enzyme-DNA complexes. acs.org These advanced NMR methods are instrumental in elucidating the dynamic aspects of DNA repair that are not always apparent in static crystal structures.

Theoretical and Computational Studies of Uracil Glycol

Molecular Modeling of Uracil (B121893) Glycol in Nucleic Acid Structures

Molecular modeling has been crucial for understanding the structural impact of uracil glycol within a DNA duplex. The incorporation of this lesion introduces significant local distortions. Unlike the planar structure of uracil, the saturation of the C5-C6 bond in this compound allows its six-membered ring to adopt non-planar conformations, which is a primary source of helical distortion. osti.gov

Computational Analysis of Enzymatic Interactions with this compound

Computational analyses are vital for deciphering the mechanisms by which DNA repair enzymes recognize and excise this compound. These studies offer a molecular-level perspective of the interactions between the damaged DNA and the enzyme's active site.

Gas-phase calculations are used to determine the intrinsic properties of this compound, such as its tautomeric preferences and proton affinity, which are fundamental to its chemical reactivity. Tautomerism is particularly important, as different forms of the base can affect its pairing properties.

Proton affinity calculations predict the most likely sites for protonation, a critical step in many enzymatic reaction mechanisms involving proton transfer. Gas-phase calculations on this compound and other oxidized pyrimidines have been used to understand their relative rates of excision by DNA glycosylases like NEIL1. nih.govescholarship.org These studies suggest that the excision rates correlate with the stability of the lactim tautomer and the proton affinity of the N3 position of the lesion base. nih.govescholarship.org For instance, the N3 proton affinity of the 2-hydroxy lactim tautomer of this compound (Ug) has been calculated and compared with other lesions to explain differences in repair efficiency by enzyme isoforms. escholarship.org

Table 1: Calculated N3 Proton Affinity for the 2-Hydroxy Lactim Tautomer of this compound and Related Lesions

| Lesion | N3 Proton Affinity (kcal/mol) |

| Thymine (B56734) glycol (Tg) | 222.2 |

| This compound (Ug) | 219.5 |

| 5-Hydroxyuracil (B1221707) (5-OHU) | 218.7 |

This table presents data from gas-phase calculations, showing the N3 proton affinity for the 2-hydroxy lactim tautomer of several oxidized pyrimidines. Data sourced from Lotsof et al. (2022). escholarship.org

Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations have become a standard tool for studying chemical reactions in large biological systems like enzymes. chemrxiv.orgmpg.de This approach allows for a detailed examination of the catalytic mechanisms of DNA glycosylases that remove this compound, such as E. coli Endonuclease III (Nth) and its human orthologs. nih.gov

These computational models can map the reaction pathway for the cleavage of the N-glycosidic bond, identifying key active site residues that recognize the lesion and catalyze its removal. For example, simulations of uracil-DNA glycosylase (UDG) have clarified the roles of specific amino acid residues, like Asn-204 in discriminating between uracil and cytosine, and His-268 and Asp-145 in catalysis. acs.org Such studies reveal how the enzyme's active site uses specific hydrogen bonds and steric interactions to achieve substrate specificity for damaged bases like this compound over normal bases. nih.govnih.gov Computational analyses also provide insights into the crucial process of nucleotide flipping, where the enzyme extrudes the damaged base from the DNA helix into its active site for excision. pnas.orgembopress.org

Gas-Phase Calculations on Tautomerization and Proton Affinity

Simulations of this compound-Induced DNA Conformational Changes

Molecular dynamics (MD) simulations are employed to investigate the dynamic effects of this compound on DNA conformation over time. These simulations have consistently shown that lesions like this compound can induce substantial conformational changes, such as localized bending or kinking of the DNA helix. osti.gov

MD simulations of DNA containing thymine glycol, a closely related lesion, reveal that the extent of distortion depends on the stereochemistry of the lesion. oup.com These simulations can analyze changes in helical parameters, including the width of the major and minor grooves, and track the dynamic process of the damaged base flipping out of the DNA stack. oup.comnih.gov The structural perturbations induced by the lesion, as revealed by these simulations, are thought to be key recognition signals for the initiation of the base excision repair pathway. osti.govembopress.org

Broader Academic Implications and Future Research Directions

Uracil (B121893) Glycol in Genomic Instability and Mutagenesis Mechanisms

Uracil glycol is a significant product of oxidative damage to DNA, arising from the deamination of cytosine glycol, which itself is an oxidation product of cytosine. mdpi.comnih.gov Its presence in the genome is a potent source of genetic instability and mutagenesis. wikipedia.org If not repaired, this compound can lead to C→T transition mutations, which are among the most common spontaneous mutations found in living organisms and are frequently observed in human tumors. pnas.orgresearchgate.net

Research has demonstrated the high mutagenic potential of this compound. Studies in Escherichia coli revealed that a single this compound lesion in the genome could result in mutation frequencies as high as 80%, with the predominant mutation being a C→T transition. researchgate.netoup.com This high mutagenic rate is attributed to the fact that DNA polymerases can readily bypass this compound during replication, unlike other lesions such as thymine (B56734) glycol, which can stall the replication fork. wikipedia.org The polymerase often misinterprets the this compound base and preferentially incorporates adenine (B156593) opposite it. oup.com

The accumulation of uracil and its derivatives, including this compound, is a significant threat to genomic integrity. researchgate.net This process can be exacerbated under conditions of oxidative stress or when DNA repair mechanisms are compromised. For instance, the inhibition of the enzyme Uracil-DNA Glycosylase (UNG2) by the BCR-ABL1 kinase in certain cancer cells leads to an increase in genomic uracil derivatives and stimulates mutagenesis, contributing to genomic instability. researchgate.net The constant threat of cytosine deamination, estimated to occur at a rate of 70–200 times per human cell per day, underscores the importance of efficient repair mechanisms to counteract the formation of mutagenic lesions like this compound. pnas.org

Interplay with Other DNA Damage Response Pathways

The primary defense against the mutagenic potential of this compound is the Base Excision Repair (BER) pathway. nih.govwayne.edu This highly conserved pathway is initiated by a specific class of enzymes called DNA glycosylases. wikipedia.org Several DNA glycosylases can recognize and excise uracil and its oxidized derivatives from DNA. These include:

Uracil-DNA Glycosylase (UNG): The major enzyme responsible for removing uracil from both double-stranded and single-stranded DNA. oup.com

Single-Strand Selective Monofunctional Uracil-DNA Glycosylase (SMUG1): This enzyme removes uracil from both single- and double-stranded DNA and can also process oxidized derivatives like 5-hydroxyuracil (B1221707), which is a dehydration product of this compound. nih.govwikipedia.orgfrontiersin.org

Thymine-DNA Glycosylase (TDG): This glycosylase removes uracil and its derivatives when they are mismatched with guanine (B1146940). wikipedia.orgfrontiersin.org

Endonuclease III homolog 1 (NTHL1): Recognizes and removes a broad spectrum of oxidized pyrimidines. nih.gov

The BER process begins when a glycosylase flips the damaged base out of the DNA helix and cleaves the N-glycosidic bond, creating an apurinic/apyrimidinic (AP) site. nih.gov Subsequently, an AP endonuclease cleaves the DNA backbone at the AP site, and the repair is completed by a DNA polymerase and a DNA ligase. nih.gov

Interestingly, evidence suggests an alternative, albeit less efficient, pathway for uracil repair known as the Nucleotide Incision Repair (NIR) pathway. pnas.org Research has shown that the major human AP endonuclease, APE1, can directly cleave the DNA strand 5' to a uracil residue, functioning as a deoxyuridine endonuclease. pnas.org This APE1-mediated activity is independent of a DNA glycosylase and represents a backup mechanism to the primary BER pathway, highlighting the multifaceted nature of the cellular response to uracil-based DNA damage. pnas.org The interplay between these pathways is crucial, as defects in BER can lead to the accumulation of lesions, which in turn enhances genomic instability and can contribute to disease. mdpi.com

Development of Novel Research Tools for this compound Detection and Study

The inherent instability of this compound and its precursor, cytosine glycol, presents a challenge for direct detection and quantification in biological samples. oup.com Consequently, researchers have developed various indirect and novel methods to study this lesion.

Chromatographic and Spectrometric Methods:

Gas Chromatography/Mass Spectrometry (GC/MS): This technique has been used to indirectly measure this compound. Since this compound is quantitatively converted to 5-hydroxyuracil during acid hydrolysis, GC/MS can measure the levels of 5-hydroxyuracil as a proxy for the amount of this compound present in the original DNA sample. oup.com

High-Performance Liquid Chromatography with Electrochemical Detection (HPLC/EC): This method can also be used to detect the products of this compound degradation. oup.com

Enzyme-Based Detection Methods:

Engineered DNA Glycosylases: A sensitive dot-blot method has been developed using a catalytically inactive, engineered Uracil-DNA Glycosylase (UNG). nih.gov This "uracil sensor" protein retains its ability to specifically bind to uracil residues within DNA. By tagging the sensor protein, it can be used with antibodies to provide a robust and quantitative measurement of uracil content in DNA, with a sensitivity comparable to mass spectrometry. nih.gov While this method detects general uracil, it is a powerful tool for studying processes that lead to the formation of this compound.

Activity Assays for Repair Enzymes: Label-free fluorescent methods have been created to detect the activity of UDG with high sensitivity. researchgate.net These assays typically use a synthetic DNA probe containing a single uracil. The cleavage of this probe by UDG results in a conformational or environmental change that produces a fluorescent signal. Such tools are valuable for screening for inhibitors of UDG and for studying the kinetics of uracil repair. researchgate.net

The development of these tools is critical for advancing our understanding of how this compound and other DNA lesions contribute to mutagenesis and disease. Future efforts will likely focus on creating tools that can specifically detect and quantify this compound in situ without chemical conversion, potentially through the development of monoclonal antibodies or highly specific engineered binding proteins.

Unexplored Aspects of this compound Biology and Chemistry

Despite its recognized role as a premutagenic lesion, many aspects of this compound's biology and chemistry remain to be fully elucidated.

Chemical Stability and Decomposition in Vivo: this compound is known to be unstable, readily dehydrating to form 5-hydroxyuracil. nih.govoup.comuio.no However, the precise kinetics and pathways of its decomposition within the cellular environment, particularly within the structural context of chromatin, are not well understood. The factors that influence its stability and degradation rate in vivo are an important area for future investigation.

Recognition and Processing by the Full Spectrum of Repair Proteins: While the roles of major DNA glycosylases like UNG and SMUG1 in processing uracil are established, the complete landscape of proteins that interact with this compound is likely more complex. The efficiency of recognition and excision can be influenced by the local DNA sequence and the base paired opposite the lesion. pnas.org Further research is needed to understand how different glycosylases and other repair factors coordinate to handle this specific type of damage in various genomic contexts. The potential for repair in extremophiles, which must cope with high rates of cytosine deamination due to temperature, may also reveal novel repair mechanisms. researchgate.net